5-Pyridin-3-yloxolan-2-one
Overview
Description
The compound "5-Pyridin-3-yloxolan-2-one" is likely a heterocyclic compound, featuring a pyridine ring—a six-membered ring with one nitrogen atom and five carbon atoms—and an oxolan-2-one (or γ-lactone) moiety, which is a cyclic ester of a hydroxy carboxylic acid containing a five-membered ring. Heterocyclic compounds are crucial in medicinal chemistry, agricultural chemistry, and material science due to their diverse biological activities and applications.
Synthesis Analysis
Synthetic approaches to related heterocyclic compounds often involve multi-component reactions, condensations, and cyclizations. For example, Demidov et al. (2021) detailed the synthesis of dihydrofuran carbonitriles via a three-component reaction involving β-ketonitriles, pyridinium ylide precursors, and aldehydes, showcasing the complexity and diversity of reactions possible with pyridine derivatives (Demidov, Osyanin, Osipov, & Klimochkin, 2021).
Molecular Structure Analysis
The structure of compounds containing pyridine and lactone rings can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. For instance, Joekar et al. (2023) reported on the crystal structure and Hirshfeld surface analysis of a pyrazol-amine derivative, emphasizing the importance of structural elucidation in understanding compound properties (Joekar, Hiscock, & Dawe, 2023).
Scientific Research Applications
Molecular Design and Chemical Synthesis
Pyridinyl compounds have been utilized in the design and synthesis of complex molecular structures, demonstrating the versatility of these compounds in chemical synthesis. For example, novel complexes with pyridyl substituents have been developed for application in light-emitting diodes (LEDs) and as catalysts in various chemical reactions, showing the importance of pyridinyl derivatives in advancing materials science and chemical engineering (Huang et al., 2013).
Photophysical Properties
Research into pyridinyl compounds has led to advancements in understanding their photophysical properties, contributing to the development of materials with specific light-emitting capabilities. This includes the synthesis of complexes that exhibit mechanoluminescence and are used in OLEDs, providing insights into the potential for developing more efficient and durable light-emitting materials (Huang et al., 2013).
Coordination Chemistry and Metal Complexes
Pyridinyl derivatives have been integral in forming metal complexes with unique structural and functional properties. These complexes have applications ranging from catalysis to the development of new materials with desirable thermal and electronic properties (Zhang et al., 2013). The design of these complexes often leverages the coordination ability of pyridinyl groups to metals, leading to the formation of structures with specific geometries and functionalities.
Biological Applications
Some pyridinyl-containing compounds have been evaluated for their biological activities, including antimicrobial and anticancer properties. The development of novel synthetic pathways to pyrazolo[3,4-b]pyridines, for instance, has led to compounds with significant biological activities, highlighting the potential of pyridinyl derivatives in drug discovery and pharmacology (El-Borai et al., 2012).
Safety And Hazards
I couldn’t find specific safety and hazard information for 5-Pyridin-3-yloxolan-2-one. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.
Future Directions
The future directions for a compound like 5-Pyridin-3-yloxolan-2-one would depend on its potential applications. Unfortunately, I couldn’t find specific information on this topic.
Please note that this analysis is based on the information available to me and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical expert.
properties
IUPAC Name |
5-pyridin-3-yloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-4-3-8(12-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQJJRAPYHGKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943263 | |
Record name | 5-(Pyridin-3-yl)dihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-3-yloxolan-2-one | |
CAS RN |
20971-79-3 | |
Record name | 2(3H)-Furanone, dihydro-5-(3-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020971793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Pyridin-3-yl)dihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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